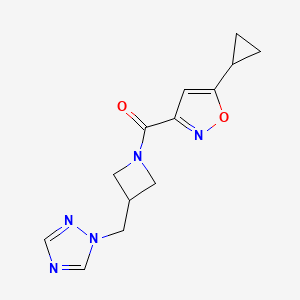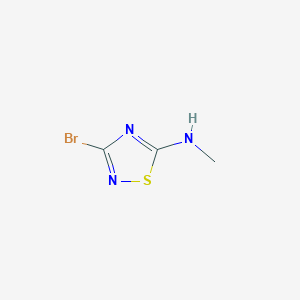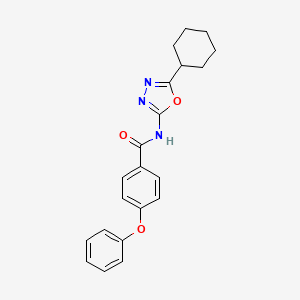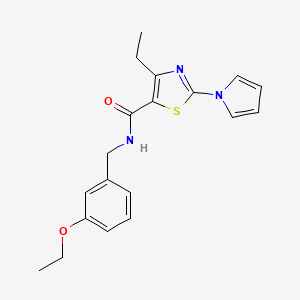![molecular formula C20H22N6O4S B2932748 N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941896-95-3](/img/structure/B2932748.png)
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound with a complex structure, known for its multifaceted applications in various fields of science and industry. This compound is characterized by the presence of multiple functional groups, which contribute to its diverse reactivity and utility in different chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process. The initial step often includes the construction of the pyrazolopyrimidine core, followed by the introduction of the morpholino and methylthio groups. Subsequent steps involve the addition of the benzo[d][1,3]dioxole moiety and the formation of the carboxamide group.
Reaction conditions may vary depending on the desired yield and purity, but common conditions include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium on carbon. The reactions are typically carried out under inert atmosphere conditions, such as a nitrogen or argon environment, to prevent oxidation and other unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized for efficiency and cost-effectiveness. This involves the use of large-scale reactors and continuous flow processes to enhance reaction rates and product yields. Additionally, purification steps such as crystallization or chromatography are employed to ensure the final product meets industry standards for purity and quality.
化学反应分析
Types of Reactions
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: : The carboxamide group can be reduced to an amine.
Substitution: : The dioxole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: : Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: : Alkoxides or amines for substitution reactions.
Reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of protective groups to prevent unwanted side reactions.
Major Products
The major products formed from these reactions vary based on the type of reaction. For example:
Oxidation of the methylthio group yields sulfoxide or sulfone derivatives.
Reduction of the carboxamide group results in the formation of primary amine derivatives.
Substitution reactions involving the dioxole ring produce various substituted benzo[d][1,3]dioxole derivatives.
科学研究应用
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has diverse applications in scientific research, including:
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis and medicinal chemistry.
Biology
In biological research, this compound is studied for its potential bioactivity. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In the field of medicine, this compound is investigated for its therapeutic potential. Its ability to modulate specific molecular pathways makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties contribute to the development of innovative products and technologies.
作用机制
The mechanism by which N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways.
Molecular Targets and Pathways
The compound may inhibit or activate certain enzymes, leading to changes in cellular processes. For instance, it could modulate signaling pathways related to cell growth and survival, making it relevant in cancer research. Additionally, it may interact with receptors involved in inflammation, providing potential therapeutic benefits in inflammatory diseases.
相似化合物的比较
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can be compared to other similar compounds, such as:
N-(2-(6-(methylthio)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: : This compound shares a similar core structure but has a piperidino group instead of a morpholino group, which may result in different bioactivity and reactivity.
N-(2-(6-(methylthio)-4-dimethylamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: : This compound features a dimethylamino group, offering unique properties compared to the morpholino analog.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which impart distinct reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
There you have it—a deep dive into the fascinating world of this compound!
属性
IUPAC Name |
N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c1-31-20-23-17(25-6-8-28-9-7-25)14-11-22-26(18(14)24-20)5-4-21-19(27)13-2-3-15-16(10-13)30-12-29-15/h2-3,10-11H,4-9,12H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZQGPRSXBJGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC4=C(C=C3)OCO4)C(=N1)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2932672.png)
![N,N-diethyl-7-methyl-4-[(4-phenoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide](/img/structure/B2932673.png)

![5-methyl-N-(2-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2932675.png)
![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2932676.png)

![4-(dimethylsulfamoyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2932679.png)
![2-(ethylsulfanyl)-5-(3-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B2932681.png)
![5-benzyl-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2932682.png)

![N-[3-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide](/img/structure/B2932687.png)

